1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid

Description

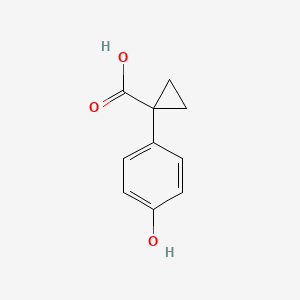

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C10H10O3. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a hydroxyphenyl group.

Properties

IUPAC Name |

1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMJUDIMUFFNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626323 | |

| Record name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869970-25-2 | |

| Record name | 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Metal-Catalyzed Cyclopropanation Using Diazo Compounds

One classical approach is the cyclopropanation of 4-hydroxy-styrene derivatives using diazo compounds such as ethyl diazoacetate under metal catalysis (e.g., Rh, Cu, or Pd catalysts). This method forms cyclopropane carboxylate esters, which can be hydrolyzed to the corresponding carboxylic acid.

- Advantages : High stereoselectivity and potential for enantioselective synthesis with chiral catalysts.

- Challenges : Handling of diazo compounds poses safety concerns due to their instability and potential explosiveness; also requires careful control of reaction conditions to avoid side reactions.

N-Ylide Mediated Cyclopropanation

Recent advances include the use of nitrogen ylides (e.g., derived from t-butyl bromoacetate and DABCO) to cyclopropanate vinylpyrimidine analogs, which can be adapted for 4-hydroxyphenyl substrates.

- This method proceeds under mild conditions and avoids hazardous diazo compounds.

- The reaction typically yields cyclopropane esters that can be hydrolyzed to the acid.

- It allows for the preparation of chiral cyclopropane carboxylic acids after resolution steps.

Palladium-Catalyzed Vinylation and Subsequent Cyclopropanation

A multi-step approach involves:

- Palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to a halogenated aromatic precursor to form a vinyl-substituted aromatic intermediate.

- Cyclopropanation of this vinyl intermediate via ylide or diazo chemistry.

This method was demonstrated in related pyrimidinyl cyclopropane carboxylic acid synthesis and could be adapted for the 4-hydroxyphenyl system.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Vinylation | Pd(OAc)2, SPhos, K3PO4, dioxane/H2O, 90°C | Formation of vinyl aromatic intermediate | Moderate yields (50-77%) with some byproducts |

| Cyclopropanation | t-Butyl bromoacetate + DABCO (ylide formation) | Cyclopropane ester | Avoids diazo safety issues |

| Hydrolysis | Acid or base hydrolysis | This compound | Converts ester to acid |

Functional Group Transformations and Hydrolysis

After cyclopropanation, the ester group (often t-butyl or ethyl ester) is hydrolyzed to the free carboxylic acid. Hydrolysis conditions vary:

- Acidic hydrolysis (e.g., HCl in aqueous solution) under reflux.

- Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) followed by acidification.

Yields of hydrolysis are typically high (>80%) if the ester is pure.

Alternative Routes via Cyclopropanecarboxaldehyde Oxidation

A patent (US5504245A) describes the preparation of cyclopropanecarboxylic acid derivatives by oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures (10-100 bar, 1-10 hours). This method avoids catalysts and solvents, simplifying isolation and lowering costs.

While this patent focuses on cyclopropanecarboxylic acid itself, the methodology could be adapted for substituted derivatives like this compound by starting from the corresponding aldehyde.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Metal-catalyzed cyclopropanation with diazo compounds | 4-Hydroxy-styrene derivatives | Ethyl diazoacetate, Rh or Cu catalysts | Mild temperature, inert atmosphere | 28-60% (varies) | High stereoselectivity | Safety concerns with diazo compounds |

| N-ylide mediated cyclopropanation | Vinyl aromatic intermediate | t-Butyl bromoacetate, DABCO | Room temp to mild heating | ~58% (3 steps total) | Avoids diazo hazards, mild conditions | Multi-step, requires resolution |

| Pd-catalyzed vinylation + cyclopropanation | Halogenated aromatic compound | Pd(OAc)2, SPhos, K3PO4; then ylide reagents | 90°C for vinylation; mild for cyclopropanation | 48-77% for vinylation step | Modular, adaptable | Byproduct formation, purification needed |

| Oxidation of cyclopropanecarboxaldehyde | Cyclopropanecarboxaldehyde | Molecular oxygen | Elevated temp, 10-100 bar O2 | Not specified for substituted acids | Catalyst-free, solvent-free | Requires aldehyde precursor |

Research Findings and Notes

- The palladium-catalyzed vinylation step is sensitive to reaction conditions and base choice; potassium carbonate and dioxane/water mixtures gave better yields and fewer byproducts.

- The cyclopropanation step using nitrogen ylides is safer and scalable compared to diazo methods, with acceptable yields and stereochemical control.

- Chiral resolution of racemic cyclopropane carboxylic acids can be achieved via diastereomeric salt formation with chiral amines such as (S)-1-(1-naphthyl)ethylamine.

- The oxidation of cyclopropanecarboxaldehyde to the acid is a free-radical process dependent on oxygen mass transfer, proceeding efficiently without catalysts, which simplifies scale-up.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

Reduction: Lithium aluminum hydride (LiAlH)

Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products:

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of alkylated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications to the cyclopropane ring can enhance the selectivity and potency of these compounds against specific cancer types, making them suitable candidates for further development as anticancer agents .

G Protein-Coupled Receptor Modulation

The compound has been investigated for its role as a modulator of G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in several neuropsychiatric disorders. Agonists derived from this compound have demonstrated the ability to activate GPR88, leading to potential therapeutic effects in treating conditions like alcohol addiction and anxiety disorders .

Pharmacological Applications

Inhibitors of Enzymatic Activity

this compound has been studied as an inhibitor of various enzymes, including O-acetylserine sulfhydrylase (OASS). Inhibition of OASS can disrupt cysteine biosynthesis in bacteria, making this compound a candidate for developing new antibacterial agents. Recent studies have shown that derivatives of this compound can act synergistically with existing antibiotics to enhance their efficacy against resistant bacterial strains .

Agricultural Science

Pesticide Development

The structural characteristics of this compound have led to its exploration as a potential pesticide. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing novel agrochemicals that are less harmful to non-target species while effectively controlling pest populations .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that modified cyclopropane derivatives significantly inhibited tumor growth in xenograft models. |

| Study 2 | GPCR Modulation | Showed that specific agonists derived from the compound reduced alcohol intake in rodent models without affecting locomotor activity. |

| Study 3 | OASS Inhibition | Found that certain derivatives exhibited nanomolar inhibitory activity against OASS isoforms, suggesting potential as antibacterial agents. |

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity by providing a rigid and constrained structure .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)cyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.

1-(4-Chlorophenyl)cyclopropanecarboxylic acid: Similar structure but with a chloro group instead of a hydroxy group.

1-(4-Nitrophenyl)cyclopropanecarboxylic acid: Similar structure but with a nitro group instead of a hydroxy group.

Uniqueness: 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and reactivity compared to its analogs .

Biological Activity

1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid (also known as 4-hydroxyphenylcyclopropanecarboxylic acid) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a 4-hydroxyphenyl group. Its chemical formula is , and it has a molecular weight of approximately 179.2 g/mol. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a suitable candidate for various biological applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. This inhibition could have implications for metabolic disorders such as obesity and diabetes .

Therapeutic Applications

The biological activities of this compound position it as a candidate for various therapeutic applications:

- Metabolic Disorders : Given its role as an ACC inhibitor, it may be beneficial in treating conditions related to lipid metabolism, such as hyperlipidemia and metabolic syndrome.

- Cancer Research : The compound's antioxidant properties could be explored in cancer prevention or treatment strategies by reducing oxidative damage associated with tumorigenesis.

- Neurological Disorders : Its anti-inflammatory effects may also provide therapeutic benefits in neurodegenerative diseases where inflammation is a contributing factor.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

- Study on ACC Inhibition : A study demonstrated that derivatives of cyclopropanecarboxylic acids exhibited significant inhibition of ACC, leading to reduced lipid accumulation in cellular models .

- Antioxidant Activity Assessment : In vitro assays showed that compounds with similar structures effectively reduced oxidative stress markers in cell cultures, indicating potential for use in antioxidant therapies .

- Inflammatory Response Modulation : Research indicated that certain analogs could downregulate the expression of inflammatory cytokines in macrophage models, suggesting their utility in inflammatory disease management .

Table 1: Summary of Biological Activities

Table 2: Potential Therapeutic Applications

| Application Area | Mechanism | Potential Impact |

|---|---|---|

| Metabolic Disorders | ACC inhibition leading to altered lipid metabolism | Weight management |

| Cancer | Antioxidant properties reducing oxidative damage | Cancer prevention |

| Neurological Disorders | Anti-inflammatory effects | Neuroprotection |

Q & A

Q. What are the key synthetic strategies for 1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Cyclopropane ring formation via [2+1] cycloaddition or alkylation of enolates is commonly employed. For example, analogs like 1-(4-Methylphenyl)cyclopropanecarboxylic acid are synthesized using 1-bromo-2-chloroethane and substituted nitriles, achieving yields of 77–79% under acidic conditions (pH 1) with hydrochloric acid . Optimizing stoichiometry and temperature (e.g., rt to 40°C) can enhance regioselectivity. Protecting the hydroxyl group (e.g., with acetyl) during synthesis may prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing the cyclopropane ring and substituents?

- Methodological Answer :

- NMR : -NMR identifies cyclopropane protons as distinct multiplets (δ 1.5–2.5 ppm). Substituent position (e.g., para-hydroxyphenyl) is confirmed via coupling patterns and aromatic proton shifts (δ 6.5–7.5 ppm) .

- IR : Carboxylic acid C=O stretch (~1700 cm) and hydroxyl O-H stretch (~3200 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 192.21 g/mol for methoxy analogs) and fragmentation patterns .

Q. How should researchers handle stability issues during storage?

- Methodological Answer : Store under inert atmosphere (N) at –20°C to prevent oxidation of the hydroxyl group. Stability studies on analogs like 3-(4-Hydroxy-3-nitrophenyl)propanoic acid recommend avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. How can conflicting melting point data in literature be resolved?

- Methodological Answer : Discrepancies (e.g., mp 110–114°C vs. 124–126°C for methyl/methoxy derivatives) may arise from polymorphism or impurities. Recrystallization from ethanol/water mixtures (1:1 v/v) followed by differential scanning calorimetry (DSC) can identify polymorphs . Purity should be verified via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. What strategies improve aqueous solubility for formulation studies?

- Methodological Answer :

- Salt Formation : Use sodium bicarbonate to generate carboxylate salts (e.g., sodium 1-(4-fluorophenyl)cyclopropanecarboxylate) .

- Prodrug Design : Esterification (e.g., methyl ester) or conjugation with PEG chains enhances solubility, as seen in c-Met kinase inhibitors .

- Co-solvents : Ethanol (10–20%) or cyclodextrin inclusion complexes improve solubility without destabilizing the cyclopropane ring .

Q. How can computational methods predict biological activity?

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Rh/Josiphos) control stereochemistry. For 1-(4-Methylphenyl)cyclopropanecarboxylic acid, HPLC chiral columns (Chiralpak IA) with hexane/isopropanol (90:10) resolve enantiomers . Monitor optical rotation ([α]) to ensure enantiopurity >98% .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial studies) using reference strains (E. coli ATCC 25922).

- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., hydroxylated derivatives) in cell-based assays .

- Structural Confirmation : Re-synthesize disputed compounds and validate via -NMR and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.